molecular formula C12H11BrO3 B13922047 Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 918299-40-8

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13922047
CAS No.: 918299-40-8
M. Wt: 283.12 g/mol
InChI Key: OZRLEBRVAQMJNR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom, a carbonyl group, and an ethyl ester group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting brominated product is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl 5-iodo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

CAS No.

918299-40-8

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-7-5-8(13)3-4-9(7)11(10)14/h3-5,10H,2,6H2,1H3

InChI Key

OZRLEBRVAQMJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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